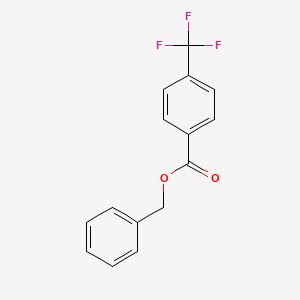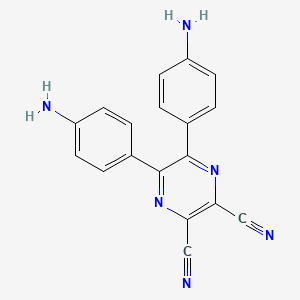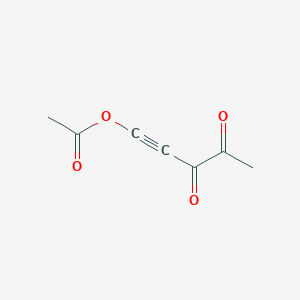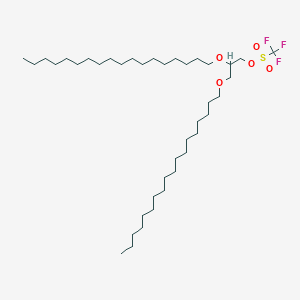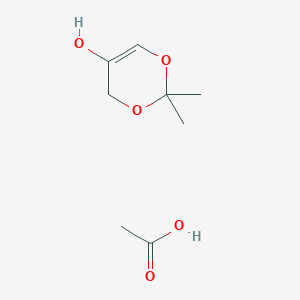
acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol is a chemical compound with the molecular formula C8H10O5 It is known for its unique structure, which includes a dioxin ring fused with an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid as a catalyst. The reaction proceeds with the slow addition of acetic anhydride to a mixture of acetone, malonic acid, and sulfuric acid, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and the rate of reagent addition, to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
Acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxin ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol involves its interaction with molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic cycles that lead to the formation of various products. Its dioxin ring structure allows it to engage in specific binding interactions, influencing biochemical processes and pathways .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: This compound shares a similar dioxin ring structure but differs in its functional groups and reactivity.
4H-1,3-Dioxin-5-ol, 2,2-dimethyl-, acetate: Another related compound with a similar core structure but different substituents.
Uniqueness
Acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol stands out due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its unique structure makes it valuable in various research and industrial applications .
属性
CAS 编号 |
175984-07-3 |
|---|---|
分子式 |
C8H14O5 |
分子量 |
190.19 g/mol |
IUPAC 名称 |
acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol |
InChI |
InChI=1S/C6H10O3.C2H4O2/c1-6(2)8-3-5(7)4-9-6;1-2(3)4/h3,7H,4H2,1-2H3;1H3,(H,3,4) |
InChI 键 |
FJCFEOFFLAIXDX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC1(OCC(=CO1)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


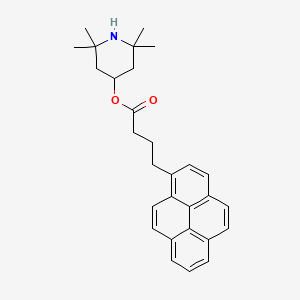
![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)
![6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12568203.png)

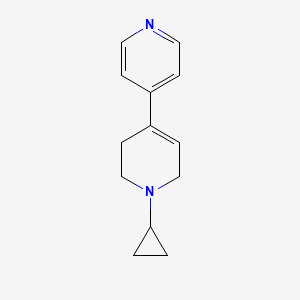
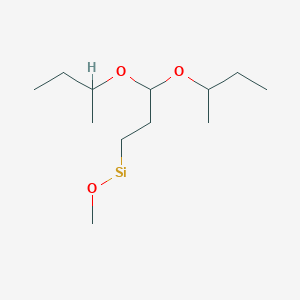
![N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12568224.png)
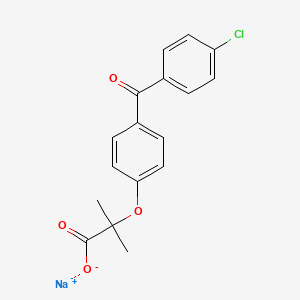
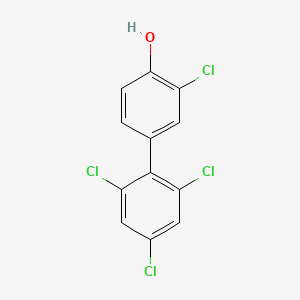
![Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568229.png)
